molecular formula C5H10NaO2 B073840 Sodium pivalate CAS No. 1184-88-9

Sodium pivalate

Cat. No. B073840
CAS RN: 1184-88-9
M. Wt: 125.12 g/mol
InChI Key: GYDBFRBGTUUSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium pivalate, also known as sodium pivaloylacetate, is a naturally occurring organic compound. It is a white solid that is highly soluble in water and other polar solvents. This compound is a common intermediate in the synthesis of pharmaceuticals, fragrances, and other organic compounds. It has a wide range of applications in the laboratory, including as a reagent for organic synthesis and as a starting material for the preparation of other organic compounds.

Scientific Research Applications

  • Reducing Tissue Carnitines and Enhancing Ketosis : Sodium pivalate was found to reduce tissue carnitines and enhance ketosis in rats. This compound creates a secondary carnitine deficiency, significantly depressing total carnitine concentrations in tissues and plasma, and increasing the acylcarnitine:free carnitine ratio in plasma and urine. These findings align with those reported for human secondary carnitine deficiency due to organic acidurias (Bianchi & Davis, 1991).

  • Impact on Cardiac Function and Metabolism : Research indicates that this compound reduces cardiac carnitine content and increases glucose oxidation without affecting cardiac functional capacity. This study demonstrated a shift in cardiac substrate utilization induced by pivalate treatment without compromising cardiac functional capacity (Morris et al., 1995).

  • Crystal Structure Analysis : The crystal structure of the this compound adduct NaH(Piv)22 was examined. This study provided insights into the coordination environment of sodium and the properties of this compound in the gas phase (Troyanov et al., 2002).

  • Effects on Body Mass and Insulin Levels in Offspring : this compound treatment of pregnant rats showed effects on body mass and insulin levels in adult offspring. This study highlighted how maternal pivalate treatment may predispose adult offspring to developing insulin resistance and obesity (Ricciolini et al., 2001).

  • Impairment of Pyruvate Metabolism : A high-dose administration of this compound impaired pyruvate metabolism without affecting cardiac function, indicating its impact on cardiac mitochondrial energy metabolism (Kuka et al., 2012).

  • Supplementation Effects on Carnitine Concentrations : Studies have examined how different levels of this compound supplementation affect tissue carnitine concentrations and urinary excretion of carnitine in rats (Nelson et al., 2001).

  • Ameliorating Steatosis and Ketosis Induced by Pivalate : Carnitine supplementation was shown to ameliorate the degree of liver lipid accumulation and exaggerated starvation ketosis induced by pivalate (Bianchi et al., 1996).

  • Impact on Male Fertility in Hamsters : this compound was observed to decrease the L-carnitine concentration in the epididymal lumen of hamsters and affect sperm cell motility and fertilizing capacity (Lewin et al., 1997).

Safety and Hazards

Sodium pivalate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . When handling this compound, it’s recommended to avoid breathing dust, fume, gas, mist, or vapors, and to use personal protective equipment .

Future Directions

Research on Sodium pivalate and related compounds is ongoing. For instance, studies have investigated the effects of short-term high-dose administration of this compound on cardiac functionality and mitochondrial energy metabolism . Future research may continue to explore the potential applications and effects of this compound in various fields.

Biochemical Analysis

Biochemical Properties

Sodium pivalate interacts with various biomolecules in the body. One of the key interactions is with carnitine, a molecule that plays a crucial role in energy metabolism . This compound can decrease tissue carnitine concentration, potentially leading to impaired energy metabolism .

Cellular Effects

The effects of this compound on cells are primarily related to energy metabolism. By decreasing carnitine concentration, this compound can affect the function of mitochondria, the powerhouses of the cell . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with carnitine. It can lead to the formation of pivaloylcarnitine, which is excreted in the urine, leading to a decrease in the concentration of free carnitine in the body . This can affect the activity of carnitine-dependent enzymes, such as carnitine acetyltransferase (CrAT) and carnitine palmitoyltransferase I (CPT I), potentially leading to changes in energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, a study found that short-term administration of this compound led to a significant decrease in mitochondrial respiration on pyruvate/malate . Despite these changes in energy metabolism, no depression in cardiac function was observed during ischemia–reperfusion injury .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In one study, Wistar rats received this compound (40 mM) in their drinking water for 14 days . The study found that this dosage of this compound decreased carnitine concentration in the myocardium by 37% .

Metabolic Pathways

This compound is involved in the metabolism of carnitine. It can lead to the formation of pivaloylcarnitine, which is excreted in the urine, leading to a decrease in the concentration of free carnitine in the body . This can affect the activity of carnitine-dependent enzymes, such as CrAT and CPT I, potentially leading to changes in metabolic flux or metabolite levels .

Subcellular Localization

Given its effects on mitochondrial function, it is likely that it may be localized to the mitochondria, where it can influence energy metabolism .

properties

{ "Design of the Synthesis Pathway": "Sodium pivalate can be synthesized by reacting pivalic acid with sodium hydroxide.", "Starting Materials": [ "Pivalic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve pivalic acid in water", "Add sodium hydroxide to the solution", "Heat the mixture to 80-90°C and stir for 2-3 hours", "Cool the mixture and filter the precipitated sodium pivalate", "Wash the sodium pivalate with cold water and dry it in a vacuum oven" ] }

CAS RN

1184-88-9

Molecular Formula

C5H10NaO2

Molecular Weight

125.12 g/mol

IUPAC Name

sodium;2,2-dimethylpropanoate

InChI

InChI=1S/C5H10O2.Na/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);

InChI Key

GYDBFRBGTUUSBC-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C(=O)[O-].[Na+]

SMILES

CC(C)(C)C(=O)[O-].[Na+]

Canonical SMILES

CC(C)(C)C(=O)O.[Na]

Other CAS RN

1184-88-9

Pictograms

Irritant

Related CAS

75-98-9 (Parent)

synonyms

2,2-dimethylpropionic acid
pivalic acid
pivalic acid, sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium pivalate
Reactant of Route 2
Sodium pivalate
Reactant of Route 3
Sodium pivalate
Reactant of Route 4
Sodium pivalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.